REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([NH:9][CH2:10][CH2:11][CH3:12])[CH2:7][CH3:8]>>[CH2:6]([N:9]([CH2:10][CH2:11][CH3:12])[CH2:1][CH:3]1[O:5][CH2:4]1)[CH2:7][CH3:8]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
23.14 g
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by continuous stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture is washed with 20% K2CO3 (50 ml)
|
Type
|
STIRRING
|
Details
|
The organic layer is then stirred with 40% NaOH for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with 3×100 ml portions of ether
|
Type
|
WASH
|
Details
|
washed with H2O (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the crude product (I)
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled at 34°/0.1 mmHg
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(CC1CO1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.23 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 20.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |